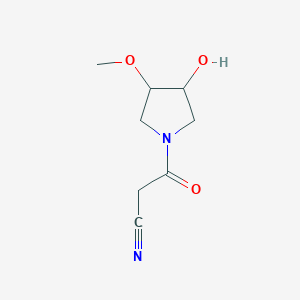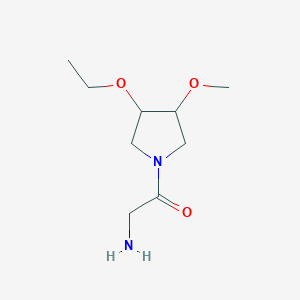![molecular formula C13H19N3O B1493205 (6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2097955-94-5](/img/structure/B1493205.png)
(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Overview
Description
(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol is a complex organic compound featuring a spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and spirocyclic moieties in its structure makes it a versatile building block for the synthesis of novel compounds with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol typically involves multi-step organic reactions. One common approach is the reaction of 5-aminopyridine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production methods often emphasize the use of green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol serves as a valuable intermediate for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research focuses on their efficacy in treating conditions such as inflammation, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and other critical functions.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrazoles: These compounds share the amino group and are known for their versatility in organic synthesis and medicinal chemistry.
2-Aminopyrimidines: These derivatives are studied for their antitrypanosomal and antiplasmodial activities.
2-Aminothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets (6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol apart is its spirocyclic structure, which imparts unique steric and electronic properties. This structural feature enhances its potential for interacting with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
[6-(5-aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-2-3-12(15-6-11)16-7-10(8-17)13(9-16)4-1-5-13/h2-3,6,10,17H,1,4-5,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRKDESEAUPSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)
![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)
![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)





